3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinacalcet metabolite M4 involves several steps. One common method includes the oxidative N-dealkylation of Cinacalcet to produce hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via β-oxidation and glycine conjugation . Another approach involves the oxidation of the naphthalene ring on the parent drug to form dihydrodiols, which are then conjugated with glucuronic acid .
Industrial Production Methods
Industrial production of Cinacalcet metabolite M4 typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Cinacalcet metabolite M4 undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form dihydrodiols.
Reduction: Reduction of imines formed during synthesis.
Substitution: Nucleophilic substitution reactions involving suitable partners that carry a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or pseudohalides are employed.
Major Products
The major products formed from these reactions include hydrocinnamic acid, hydroxy-hydrocinnamic acid, and dihydrodiols .
Scientific Research Applications
Cinacalcet metabolite M4 has several scientific research applications:
Chemistry: Used as a reference compound in the study of calcium-sensing receptor agonists.
Biology: Investigated for its role in modulating calcium levels in biological systems.
Medicine: Studied for its potential therapeutic effects in treating hyperparathyroidism and hypercalcemia.
Industry: Utilized in the development of new pharmaceuticals targeting calcium-sensing receptors.
Mechanism of Action
Cinacalcet metabolite M4 exerts its effects by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium. This results in the inhibition of parathyroid hormone secretion, leading to a decrease in serum calcium levels . The molecular targets involved include the calcium-sensing receptors on the parathyroid gland .
Comparison with Similar Compounds
Similar Compounds
Etelcalcetide: Another calcimimetic used to treat secondary hyperparathyroidism.
Evocalcet: A newer calcimimetic with similar applications.
Uniqueness
Cinacalcet metabolite M4 is unique due to its specific metabolic pathway and its role as a metabolite of Cinacalcet. Unlike other calcimimetics, it provides insights into the metabolic fate of Cinacalcet and its interactions within the body .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLMFBJIQWJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600038 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-87-0 | |
Record name | 3-(Trifluoromethyl)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104774-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, as part of cinacalcet, impact blood pressure?
A1: Cinacalcet, which contains the this compound structure, acts as an allosteric activator of the calcium-sensing receptor (CaR). [] This activation leads to a decrease in serum parathyroid hormone (PTH) and ionized calcium (iCa2+). [] While long-term cinacalcet use is associated with reduced mean arterial blood pressure (MAP), acute administration can paradoxically increase MAP. [] Research suggests this acute hypertensive effect stems from cinacalcet-induced vasoconstriction in multiple vascular beds, including carotid, mesenteric, and hindlimb. [] This vasoconstriction appears to be mediated by both central and peripheral mechanisms, potentially involving reduced nitric oxide (NO) production following the decrease in blood iCa2+. []
Q2: Can this compound be utilized for applications beyond its role in cinacalcet?
A2: Interestingly, the core structure of this compound can be modified and incorporated into [2.2]paracyclophane-derived frustrated Lewis pairs (FLPs). [] These FLPs exhibit reversible, metal-free hydrogen activation, demonstrating their potential as catalysts in the hydrogenation of imines. [] This catalytic activity, coupled with the high stability and recyclability of these FLPs, opens up exciting possibilities for their use in various chemical transformations, including the metal-free synthesis of pharmaceuticals like cinacalcet. []
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